molecular formula C8H8O3 B12376421 MethylSalicylate-d3

MethylSalicylate-d3

Cat. No.: B12376421
M. Wt: 155.17 g/mol
InChI Key: OSWPMRLSEDHDFF-FIBGUPNXSA-N
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Description

MethylSalicylate-d3, also known as 2-hydroxybenzoic acid methyl ester-d3, is a deuterated form of methyl salicylate. This compound is an organic ester that is naturally produced by many species of plants, particularly wintergreens. It is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal products .

Preparation Methods

Synthetic Routes and Reaction Conditions

MethylSalicylate-d3 can be synthesized through the esterification of salicylic acid with methanol-d3 in the presence of an acid catalyst. A common method involves the use of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of a novel sulfated iron oxide-zirconia catalyst. This method is advantageous as it avoids the use of harmful alkylating agents and chemicals. The reaction is carried out at elevated temperatures (around 120°C) with a high conversion rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

MethylSalicylate-d3 undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Common Reagents and Conditions

    Esterification: Concentrated sulfuric acid, methanol-d3, reflux conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, heat.

    Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Salicylic acid and methanol-d3.

    Oxidation: Salicylic acid derivatives.

Scientific Research Applications

Mechanism of Action

MethylSalicylate-d3 exerts its effects primarily through its action as a counter-irritant. When applied topically, it causes irritation of the sensory nerve endings, which alters or offsets pain in the underlying muscles or joints. This mechanism is thought to mask the underlying musculoskeletal pain and discomfort . Additionally, in plants, it functions as a signaling molecule involved in systemic acquired resistance, triggering defense responses against pathogens .

Comparison with Similar Compounds

Similar Compounds

    Methyl Salicylate: The non-deuterated form, widely used in similar applications.

    Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor in the synthesis of aspirin.

    Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory agent.

Uniqueness

MethylSalicylate-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying molecular structures and dynamics. This isotopic labeling provides distinct advantages in research applications where precise molecular analysis is required .

Properties

Molecular Formula

C8H8O3

Molecular Weight

155.17 g/mol

IUPAC Name

trideuteriomethyl 2-hydroxybenzoate

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3

InChI Key

OSWPMRLSEDHDFF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1O

Canonical SMILES

COC(=O)C1=CC=CC=C1O

Origin of Product

United States

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